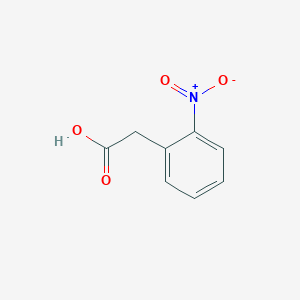

2-Nitrophenylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUZDBZPDLHUMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063157 | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21396 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3740-52-1 | |

| Record name | (2-Nitrophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Nitrophenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nitrophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TN0SUY38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitrophenylacetic Acid and Its Derivatives

Classical Approaches to 2-Nitrophenylacetic Acid Synthesis

The traditional methods for synthesizing this compound primarily rely on the direct nitration of phenylacetic acid. This approach, while straightforward, presents challenges in controlling the selectivity of the reaction.

Preparation via Nitration of Phenylacetic Acid

The direct nitration of phenylacetic acid is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. However, this standard electrophilic aromatic substitution reaction tends to produce a mixture of isomers, including the ortho-, meta-, and para-nitro derivatives. researchgate.net The methylene (B1212753) carboxylic acid group (-CH₂COOH) is an ortho, para-directing deactivator, but under the strong acidic conditions of nitration, a significant amount of the meta-isomer can also be formed.

Research has shown that conventional nitration of phenylacetic acid and its esters often yields p-nitro derivatives as the major product, with m-nitration also occurring to a notable extent. researchgate.net Achieving a high yield of the desired this compound isomer via this classical route is challenging due to the difficulty in separating the isomers. However, alternative nitrating conditions, such as using pure nitric acid in a dichloromethane (B109758) solution, have been reported to increase the proportion of the ortho-isomer. researchgate.net One study noted that nitration of methyl phenylacetate (B1230308) with nitric acid could yield up to 88% of the ortho-isomer, a significant improvement in regioselectivity. researchgate.net

Advanced Synthetic Routes to Substituted 2-Nitrophenylacetic Acids

To overcome the selectivity issues of classical nitration, more advanced synthetic strategies have been developed. These methods often involve multi-step sequences that allow for precise control over the placement of substituents on the aromatic ring.

Strategies for Regioselective Nitration and Subsequent Substitutions

A common advanced strategy involves starting with a pre-substituted benzene (B151609) derivative, which allows for regioselective nitration directed by the existing substituent. For example, a synthetic method for 2-nitro-4-substituted phenylacetic acids begins with a 4-substituted halobenzene. patsnap.comgoogle.com This starting material is nitrated using a mixed acid of concentrated nitric acid and concentrated sulfuric acid. The halogen substituent directs the incoming nitro group primarily to the ortho position, resulting in a 2-X-5-substituted nitrobenzene (B124822) (where X is a halogen). patsnap.comgoogle.com

This method provides a high degree of control over the final product's structure. The reaction conditions, such as temperature and the ratio of acids, can be optimized to maximize the yield of the desired nitrated intermediate. patsnap.comgoogle.com

Table 1: Regioselective Nitration of a Substituted Benzene

| Starting Material | Nitrating Agent | Product | Key Feature | Reference |

| 4-Substituted Halobenzene | Conc. HNO₃ / Conc. H₂SO₄ | 2-X-5-Substituted Nitrobenzene | Halogen directs nitration to the ortho position. | patsnap.com, google.com |

Hydrolysis and Carboxylation-Based Synthetic Procedures

Following regioselective nitration, the synthesis of substituted 2-nitrophenylacetic acids often proceeds through the formation and subsequent hydrolysis of a benzyl (B1604629) cyanide intermediate. patsnap.comgoogle.comgoogle.com In a patented method, the 2-X-5-substituted nitrobenzene undergoes a substitution reaction with an excess of ethyl cyanoacetate (B8463686) or a similar reagent under alkaline conditions. patsnap.comgoogle.com This is followed by reaction with concentrated hydrochloric acid to yield a 2-nitro-4-substituted benzyl cyanide. patsnap.comgoogle.com

Table 2: Hydrolysis of Benzyl Cyanide Intermediate

| Intermediate | Reagent | Product | Transformation | Reference |

| 2-nitro-4-substituted benzyl cyanide | Strong Acid (e.g., H₂SO₄) or Strong Base (e.g., NaOH) | 2-nitro-4-substituted phenylacetic acid | Hydrolysis of nitrile to carboxylic acid. | patsnap.com, google.com |

Derivatization Strategies Initiated from this compound

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, most notably those involving the reduction of the nitro group.

Catalytic Hydrogenation for 2-Aminophenylacetic Acid Derivatives

The reduction of the nitro group of this compound and its substituted derivatives to an amino group is a key transformation, yielding 2-aminophenylacetic acid derivatives. While classical reducing agents can be used, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile. sphinxsai.com

A widely used method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst. sphinxsai.com In one procedure, the substituted ortho-nitrophenylacetic acid is refluxed in ethanol (B145695) with Pd/C and an excess of ammonium (B1175870) formate, which serves as a hydrogen source. sphinxsai.com This process typically results in a good yield of the corresponding 2-aminophenylacetic acid derivative. For example, one study reported a 72% yield for the preparation of various 2-aminophenylacetic acid derivatives using this method. sphinxsai.com The successful conversion is confirmed by spectroscopic data, such as the appearance of signals corresponding to the amine group (NH₂) in ¹H NMR spectra. sphinxsai.com

Table 3: Catalytic Hydrogenation of this compound Derivatives

| Starting Material | Catalyst | Hydrogen Source | Product | Yield | Reference |

| Substituted this compound | Pd/C (20%) | Ammonium Formate | Substituted 2-aminophenylacetic acid | 72% | sphinxsai.com |

Synthesis of Complex Terphenylboronic Acid Derivatives

The strategic use of this compound as a precursor has been demonstrated in the synthesis of complex terphenylboronic acid derivatives. These derivatives are designed for specific applications, such as controlling stereochemistry in organic reactions. oup.comresearchgate.netresearchgate.net

Researchers have successfully prepared a terphenylboronic acid, denoted as compound 1 , and its corresponding silylated derivative, compound 2 , commencing from (2-nitrophenyl)acetic acid. oup.comresearchgate.netresearchgate.net The development of these complex molecules was aimed at their application in molecular recognition, specifically for differentiating between anomers of 2-deoxyribofuranosides. oup.comresearchgate.netresearchgate.net

The research findings indicate that these synthesized terphenylboronic acids exhibit selective binding preferences. When introduced to a 1:1 mixture of the α and β-anomers of t-butyl 5-O-benzyl-2-deoxy-D-ribofuranosides, both the terphenylboronic acid 1 and its silylated derivative 2 preferentially form the corresponding boronates with the β-anomer. oup.comresearchgate.netresearchgate.net This demonstrates the potential of these derivatives, synthesized from this compound, to act as agents for stereochemical control. oup.comresearchgate.netresearchgate.net

Chemical Transformations and Reaction Pathways of 2 Nitrophenylacetic Acid

Reductive Chemistry of the Nitro Group in 2-Nitrophenylacetic Acid

The nitro group of this compound is amenable to reduction, leading to different products depending on the reaction conditions and the reducing agent employed. These reductions are often followed by spontaneous or induced cyclization, providing access to important nitrogen-containing heterocyclic scaffolds.

Complete Reduction to Anilines and Subsequent Lactam Cyclization

The complete reduction of the nitro group in this compound yields 2-aminophenylacetic acid. wikipedia.orgnih.gov This intermediate readily undergoes intramolecular cyclization to form a lactam, specifically oxindole (B195798). wikipedia.orgclockss.org This transformation is a foundational method for the synthesis of the oxindole ring system. sci-hub.se

Commonly used methods for this complete reduction include catalytic hydrogenation over palladium on charcoal or using reducing agents like tin (Sn) and hydrochloric acid (HCl). sci-hub.seprepchem.com For instance, subjecting this compound to catalytic hydrogenation at 30-40 psi over 10% palladium on charcoal leads to the formation of the corresponding aniline (B41778), which then cyclizes. prepchem.com Similarly, reduction with tin and hydrochloric acid also effectively produces oxindole. sci-hub.se

| Reagent/Catalyst | Conditions | Product | Reference |

| 10% Palladium on Charcoal | 30-40 psi H₂ | 2-Aminophenylacetic acid (intermediate), then Oxindole | prepchem.com |

| Tin (Sn) and Hydrochloric Acid (HCl) | Not specified | Oxindole | sci-hub.se |

| Iron (Fe) in Acetic Acid | Not specified | Oxindole | clockss.org |

Partial Reductive Cyclization to Hydroxamic Acids with Weaker Reducing Agents

Using weaker or more controlled reducing agents allows for the partial reduction of the nitro group to a hydroxylamine (B1172632). This intermediate can then undergo intramolecular cyclization to form a cyclic hydroxamic acid, 1-hydroxyindolin-2-one. wikipedia.orgresearchgate.net This selective transformation provides a route to N-aryl hydroxamic acids, which are of interest in medicinal chemistry. researchgate.netthieme-connect.com

Continuous flow hydrogenation has been explored as a method to achieve this selective partial reduction. researchgate.netscispace.com For example, using a 5% platinum on carbon (Pt/C) catalyst in a continuous flow system under a hydrogen atmosphere can yield the desired hydroxamic acid. thieme-connect.com The selectivity of this reaction can be modulated by the use of additives. The addition of 1,10-phenanthroline (B135089) as a bidentate ligand has been shown to significantly favor the formation of the hydroxamic acid over the fully reduced lactam. researchgate.netthieme-connect.com

| Catalyst/Additive | Conditions | Product Ratio (Hydroxamic Acid:Lactam) | Yield | Reference |

| 5% Pt/C | Continuous flow, H₂ (10 bar), EtOH/AcOH | 1:1 | 12% | thieme-connect.com |

| 5% Pt/C with 1,10-phenanthroline | Continuous flow, H₂ (10 bar), EtOH | 19:1 | 78% | thieme-connect.com |

Samarium(II) Iodide-Promoted Reductive Cyclization to Oxindoles

Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent in organic synthesis, capable of promoting the reductive cyclization of 2-nitrophenylacetic acids to oxindoles. thieme-connect.comresearchgate.netacs.orgresearchgate.net This method is notable for its mild and neutral reaction conditions. thieme-connect.comresearchgate.net

The mechanism of the SmI₂-promoted reductive cyclization is believed to proceed through the reduction of the nitro group. thieme-connect.comresearchgate.net This process involves the cleavage of the nitrogen-oxygen (N–O) bond, followed by a direct condensation of the resulting nitrogen species with the adjacent carboxylic acid group to form the oxindole ring. thieme-connect.comresearchgate.net Detailed mechanistic studies of SmI₂-mediated reductions of nitroarenes have been instrumental in understanding these pathways, with intermediates sometimes being isolated and characterized. acs.org The high oxophilicity of samarium likely plays a key role in facilitating the N-O bond cleavage. nih.gov

A significant advantage of the SmI₂-mediated method is the ability to conduct the synthesis of oxindoles under mild and neutral conditions. thieme-connect.comresearchgate.net This avoids the use of strong acids or bases and harsh reducing agents often employed in traditional methods. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. psu.edu The use of additives such as HMPA can enhance the reduction potential of SmI₂. rsc.org This methodology has been successfully applied to various substituted 2-nitrophenylacetic acids, demonstrating its utility in synthesizing a range of oxindole derivatives. thieme-connect.comresearchgate.net

Cyclization Reactions Facilitated by this compound

Beyond the reductive cyclizations of its nitro group, this compound can participate in other types of cyclization reactions. For example, the self-condensation of this compound using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can produce a diketone intermediate. conicet.gov.ar This intermediate, upon reduction of its two nitro groups, can then cyclize to form an indole (B1671886) derivative, which serves as a precursor for more complex structures like quindoline (B1213401). conicet.gov.ar

Precursor Role in the Formation of Diverse Heterocyclic Scaffolds

This compound serves as a valuable precursor in the synthesis of a variety of heterocyclic compounds. wikipedia.orgwikiwand.com Its chemical structure, featuring both a carboxylic acid and a nitro group on an aromatic ring, allows for a range of transformations leading to complex molecular architectures. Reductive cyclization is a key strategy in harnessing the synthetic potential of this molecule.

Complete reduction of the nitro group to an amine, followed by intramolecular cyclization, readily forms lactams. wikipedia.org Conversely, partial reduction of the nitro group under milder conditions can yield hydroxamic acids. wikipedia.org Both of these heterocyclic cores are significant in the synthesis of biologically active molecules. wikipedia.org

Furthermore, derivatives of this compound are instrumental in total synthesis due to their capacity to form heterocycles. wikipedia.org For instance, it is a key starting material in the synthesis of pyrrolo[1,2-a]quinolines. This is achieved through the reduction of this compound to 2-aminophenylacetic acid, which then undergoes further reactions to form the tricyclic system. imist.maimist.ma The choice of this compound as a starting material in these syntheses can circumvent issues related to the instability of intermediates derived from other precursors. imist.ma

Synthesis of Quindoline and its Functionally Modified Derivatives

This compound is a key starting material for the synthesis of quindoline, an indoloquinoline natural product. wikipedia.orgconicet.gov.ar Although quindoline itself has limited direct applications, its derivatives are of interest as potential enzyme inhibitors and anticancer agents. wikipedia.org

One synthetic route to quindoline begins with the self-condensation of this compound using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step produces 1,3-bis(2-nitrophenyl)propan-2-one. conicet.gov.arnih.gov Subsequent selective reduction of both nitro groups in this intermediate leads to a cyclization event, affording an indole derivative. conicet.gov.ar The final step to complete the quindoline scaffold is an oxidative cyclization of the aniline moiety onto the indole ring. conicet.gov.ar This sequence provides a multi-step but effective pathway to the core quindoline structure from this compound. conicet.gov.ar

Stereoselective Synthesis of Biologically Active Molecules, e.g., (−)-Phaitantrin D

The utility of this compound as a synthetic precursor extends to the stereoselective synthesis of complex, biologically active molecules such as (−)-Phaitantrin D. wikipedia.org This natural product was originally isolated from the orchid Phaius mishmensis. wikipedia.org

The synthesis commences with the protection of the carboxylic acid group of this compound. wikipedia.org This is followed by a sequence of reactions that include the reduction of the nitro group to an amino group and subsequent amide bond formation with another carboxylic acid, such as nitrobenzoic acid. wikipedia.org A critical step in the synthesis is a reductive cyclization, which forms a disubstituted heterocycle that constitutes a key part of the (−)-Phaitantrin D molecule. wikipedia.org

Intramolecular Rearrangements upon Thermal or Reagent-Induced Activation

The 2-nitrobenzyl moiety within this compound can undergo intramolecular rearrangements upon activation, a reactivity pattern studied in related compounds like 2-nitrotoluene (B74249). researchgate.net Theoretical studies on 2-nitrotoluene have elucidated potential reaction pathways that can serve as a model for the behavior of this compound under thermal or reagent-induced conditions. researchgate.net

Decarboxylative Functionalization of this compound Salts

Cobalt-Catalyzed Regioselective Difluoroalkylation

A significant advancement in the functionalization of this compound derivatives is the cobalt-catalyzed regioselective difluoroalkylation of their corresponding carboxylate salts. nih.govrsc.orgrsc.org This method allows for the direct installation of a difluoromethyl group, a valuable moiety in medicinal chemistry due to its ability to enhance metabolic stability and pharmacokinetic properties of molecules. nih.govrsc.org

The reaction facilitates the construction of quaternary C(sp³)–CF₂ bonds in a highly regio- and chemoselective manner, affording various difluoroalkylated products in good yields. nih.govrsc.org This decarboxylative coupling strategy is advantageous as it proceeds under relatively neutral conditions and generates carbon dioxide and a potassium salt as the only by-products. nih.govrsc.org The reaction demonstrates good functional group tolerance and a broad substrate scope, highlighting its potential for the late-stage functionalization of biologically relevant molecules. nih.govrsc.orgrsc.org

Mechanistic Probes into Single Electron Transfer and Radical Intermediacy

Mechanistic investigations into the cobalt-catalyzed decarboxylative difluoroalkylation have provided insights into the reaction pathway, suggesting the involvement of a Co(I)/Co(II)/Co(III) catalytic cycle. nih.govrsc.org The proposed mechanism begins with the reduction of the Co(II) precatalyst by the carboxylate salt to generate a catalytically active Co(I) species. nih.govrsc.org

This Co(I) complex then undergoes decarboxylative metalation to form a cobalt intermediate. nih.govrsc.org A crucial step in the cycle is a single electron transfer (SET) from this intermediate to the difluoroalkyl bromide, which generates a difluoroalkyl radical. nih.govrsc.org This radical species is then trapped by the cobalt complex, leading to the final difluoroalkylated product and regeneration of the active catalyst. nih.govrsc.org The intermediacy of these radical species is a key feature of this transformation. nih.govrsc.org

Catalytic Cycle Investigations (e.g., Co(I)/Co(II)/Co(III) cycles)

Recent research has illuminated the role of this compound salts in cobalt-catalyzed reactions, particularly in decarboxylative difluoroalkylation. rsc.orgnih.govresearchgate.net Mechanistic studies for these transformations propose a Co(I)/Co(II)/Co(III) catalytic cycle. rsc.orgnih.gov This process enables the formation of various difluoroalkylated products and is significant for the late-stage functionalization of biologically relevant molecules. rsc.orgnih.gov

The proposed catalytic cycle begins with the in situ formation of a catalytically active Cobalt(I) species. rsc.orgnih.govrsc.org The reduction of the initial Co(II) complex (e.g., CoBr₂) by the carboxylate salt of this compound generates the Co(I) species. nih.govrsc.org The subsequent key steps in the proposed mechanism are as follows:

Decarboxylative Metalation : The Co(I) species undergoes decarboxylative metalation with the nitrophenylacetic acid salt to form a cobalt-alkyl intermediate. nih.govrsc.org

Single Electron Transfer (SET) : This intermediate reduces a difluoroalkyl bromide via a single electron transfer, generating a difluoroalkyl radical. nih.govrsc.org

Radical Trapping/Oxidation : The difluoroalkyl radical is then trapped by the cobalt complex, leading to the formation of a Co(III) species. nih.govrsc.org

Reductive Elimination : The final step involves reductive elimination from the Co(III) complex, which releases the desired difluoroalkylated product and regenerates the active Co(I) catalyst, thus closing the catalytic loop. nih.govrsc.org

This cobalt-catalyzed approach is noted for its ability to create quaternary C(sp³)–CF₂ bonds in a regioselective manner, using this compound derivatives as key precursors. nih.govrsc.org

Esterification and Protecting Group Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of the (2-nitrophenyl)acetyl (NPAc) protecting group, which has found significant application in complex organic synthesis, particularly in carbohydrate chemistry. acs.orgnih.gov

The (2-Nitrophenyl)acetyl (NPAc) Group for Primary Alcohol Protection

The (2-nitrophenyl)acetyl (NPAc) group is a selectively removable protecting group for hydroxyl functions. acs.orgnih.gov NPAc esters are readily synthesized from the commercially available and inexpensive this compound. acs.orgnih.gov This group is characterized by its stability under a variety of common reaction conditions used in carbohydrate chemistry, making it a reliable choice for multistep syntheses. acs.orgnih.gov Its primary utility lies in the protection of alcohol functionalities, which can be later unmasked under specific mild conditions. acs.orgnih.gov

Orthogonality of the NPAc Group with Other Common Protecting Groups

A key advantage of the NPAc group is its orthogonality with several other widely used protecting groups. acs.orgnih.gov Orthogonal protection allows for the selective removal of one protecting group in a multifunctional molecule without affecting others, a crucial strategy in the synthesis of complex molecules like oligosaccharides. acs.org The NPAc group can be selectively cleaved in the presence of various other protecting groups, demonstrating its utility in sophisticated synthetic routes. acs.orgnih.gov

| Protecting Group | Chemical Name | Status During NPAc Cleavage | Reference |

|---|---|---|---|

| TBDMS | tert-Butyldimethylsilyl | Stable | acs.orgacs.org |

| Lev | Levulinoyl | Stable | acs.orgacs.org |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Stable | acs.orgacs.org |

| Nap | Naphthylmethyl | Stable | acs.orgacs.org |

| MPM | p-Methoxybenzyl | Stable | acs.orgacs.org |

Mechanistic Investigations and Reaction Mechanism Elucidation

Elucidating Reaction Pathways for Reductive Transformations

The reduction of the nitro group in 2-nitrophenylacetic acid is a pivotal transformation, leading to the formation of valuable intermediates for heterocyclic synthesis. wikipedia.org Understanding the stepwise mechanism of this reduction is essential for controlling the reaction outcome, whether it be the formation of anilines, hydroxylamines, or other partially reduced species. wikipedia.orgacs.org

Samarium(II) iodide (SmI₂), a potent single-electron donor, has emerged as a powerful reagent for the chemoselective reduction of nitroarenes under mild conditions. wikipedia.orgrsc.orgresearchgate.net The reduction process is generally accepted to proceed through a sequence of single-electron transfer (SET) steps. wikipedia.orgorganic-chemistry.org In the case of nitroarenes, the initial electron transfer from Sm(II) to the nitro compound generates a radical anion. This is followed by a series of further electron and proton transfers (the latter from a proton source in the reaction mixture) to yield the final amine product. wikipedia.org The reactivity of SmI₂ can be significantly modulated by the choice of solvent and the presence of additives like HMPA or water, which can enhance its reducing power. wikipedia.orgresearchgate.net

The general pathway for the reduction of a nitro group to an amine involves the following intermediates:

Nitroarene → Nitrosoarene → Hydroxylamine (B1172632) → Aniline (B41778) acs.org

Each step in this sequence involves the transfer of electrons and protons. The ability to control the extent of reduction by carefully selecting the Sm(II) complex and the proton donor allows for the selective formation of these intermediates. rsc.org

A significant advancement in understanding samarium(II)-mediated reductions was the successful isolation and characterization of reaction intermediates. acs.org By using a modified samarium(II) reagent, Sm[N(SiMe₃)₂]₂, instead of the more common SmI₂, researchers were able to halt the reduction at intermediate stages and analyze the species formed. acs.org Specifically, intermediates such as azoarenes and hydrazines have been isolated when a reduced number of samarium(II) equivalents are used. acs.org

The use of techniques like ¹H NMR and X-ray crystallography has been instrumental in delineating the stepwise reaction mechanism. acs.org For instance, the crystal structures of samarium complexes with intermediates have provided direct evidence for the proposed reaction pathways. acs.org Spectroscopic methods such as surface-enhanced infrared-absorption spectroscopy (SEIRAS) and differential electrochemical mass spectrometry (DEMS) have also been employed to detect and characterize transient intermediates like N₂Hₓ in related nitrogen reduction reactions, offering further insights into the elementary steps of these complex transformations. nih.gov

Understanding Catalytic Cycles in Functionalization Reactions (e.g., Cobalt-catalyzed)

Cobalt-catalyzed reactions have shown promise for the functionalization of this compound and its derivatives. rsc.orgrsc.org A notable example is the cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts. rsc.orgrsc.org Mechanistic studies suggest a catalytic cycle involving Co(I), Co(II), and Co(III) species. rsc.orgrsc.org

The proposed mechanism for this reaction is as follows:

Formation of the Active Catalyst: The Co(II) precatalyst is reduced by the carboxylate to generate a catalytically active Co(I) species. rsc.org

Decarboxylative Metalation: The Co(I) species reacts with the nitrophenylacetic acid salt, leading to decarboxylation and the formation of an alkyl-Co species. rsc.org

Single Electron Transfer (SET): The electron-rich alkyl-Co species reduces the difluoroalkyl bromide via SET to generate a difluoroalkyl radical. rsc.org

Radical Trapping and Oxidative Addition: The difluoroalkyl radical is trapped by the cobalt complex. rsc.org

Reductive Elimination: The final difluoroalkylated product is formed through reductive elimination, regenerating the active Co(I) catalyst. rsc.org

The necessity of both the cobalt catalyst and the ligand for efficient reactivity has been confirmed through control experiments. rsc.org The nature of the cobalt source and the solvent also play a crucial role in the reaction's efficiency. rsc.org

Mechanistic Studies of Intramolecular Rearrangements (e.g., Acetylanthranil (B8461448) Formation)

Derivatives of this compound can undergo intramolecular rearrangements to form various heterocyclic compounds. One such rearrangement is the formation of acetylanthranil. While specific mechanistic studies on the formation of acetylanthranil directly from this compound are not extensively detailed in the provided context, related rearrangements of aromatic nitro compounds offer valuable insights.

For instance, the rearrangement of substituted o-nitrophenols in strong acids like trifluoromethanesulphonic acid proceeds via a rate-determining migration of the nitro group within a Wheland intermediate, which is formed by protonation of the aromatic ring. rsc.org This suggests that similar acid-catalyzed intramolecular processes could be at play in the cyclization and rearrangement of this compound derivatives.

The reductive cyclization of this compound itself to form a lactam upon complete reduction of the nitro group to an aniline is a well-established transformation. wikipedia.org This process involves the initial reduction of the nitro group, followed by an intramolecular nucleophilic attack of the newly formed amino group on the carboxylic acid (or its activated form), leading to cyclization and formation of the lactam ring.

Synergistic Application of Computational and Experimental Approaches for Mechanism Verification

The combination of computational and experimental methods provides a powerful strategy for elucidating and verifying complex reaction mechanisms. rsc.org For instance, in the electrocatalytic hydrogenation of nitroarenes, Density Functional Theory (DFT) calculations have been used to predict that the interface between Mo₂C and MoS₂ in a composite catalyst can synergistically enhance the binding of both atomic hydrogen and the nitro substrate. rsc.org These theoretical predictions were then supported by experimental results showing high efficiency and selectivity for the reduction. rsc.org

Experimental techniques like in situ Raman spectroscopy and electron paramagnetic resonance (EPR) spectroscopy can provide evidence for the formation of specific intermediates and radical species, respectively. rsc.org Kinetic studies, including Eyring analysis, can offer insights into the thermodynamics of the transition state. nih.gov By comparing experimental observations with computational models, a more complete and verified picture of the reaction mechanism can be constructed. This synergistic approach is invaluable for understanding the intricate details of reactions involving this compound and for the rational design of more efficient and selective catalysts and reaction conditions.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Nitrophenylacetic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁷O, researchers can map out the connectivity and chemical environment of each atom.

Proton (¹H) NMR spectroscopy provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound displays distinct signals corresponding to the methylene (B1212753) (-CH₂-) and the aromatic protons.

The two protons of the methylene group are chemically equivalent and appear as a sharp singlet, typically observed around 4.1 ppm. nih.gov The chemical shift is further downfield than a typical alkyl proton due to the deshielding effects of the adjacent carboxylic acid and the aromatic ring. libretexts.org

The four protons on the phenyl ring are chemically non-equivalent and give rise to a more complex multiplet pattern in the aromatic region of the spectrum, generally between 7.4 and 8.2 ppm. nih.gov The substitution pattern, with the acetic acid and nitro groups at adjacent positions (ortho-substitution), leads to intricate splitting patterns due to ortho, meta, and para couplings between the aromatic protons. The proton nearest to the electron-withdrawing nitro group is typically the most deshielded and appears at the lowest field.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 7.4 - 8.2 | Multiplet (m) | Complex pattern due to ortho, meta, and para coupling. Protons are deshielded by the aromatic ring current and the electron-withdrawing nitro group. |

| Methylene (-CH₂-) | ~4.1 | Singlet (s) | Shifted downfield due to proximity to the carboxyl and nitro-substituted phenyl groups. |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | Often very broad and may exchange with trace water in the solvent. Its position is highly dependent on solvent and concentration. |

Complementing the proton NMR, Carbon-13 (¹³C) NMR spectroscopy reveals the carbon skeleton of the molecule. organicchemistrydata.org Each chemically distinct carbon atom in this compound produces a separate signal, providing direct evidence for the eight carbon atoms in the structure.

The spectrum shows a signal for the carbonyl carbon of the carboxylic acid at the far downfield region, typically around 171 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The methylene carbon signal appears in the range of 35-45 ppm. The six aromatic carbons give rise to distinct signals in the 125-150 ppm range. The carbon atom directly bonded to the nitro group (C2) is significantly deshielded and appears at the lower end of this range (around 149 ppm), while the carbon attached to the methylene group (C1) is also clearly identifiable. nih.gov

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | ~171 | Most downfield signal due to the electronegative oxygen atoms. |

| Aromatic (C-NO₂) | ~149 | Downfield shift caused by the strong electron-withdrawing effect of the nitro group. |

| Aromatic (C-H & C-CH₂COOH) | 125 - 135 | Region for the remaining five aromatic carbons, with distinct shifts for each unique environment. |

| Methylene (-CH₂-) | ~38 | Signal for the aliphatic carbon connecting the ring and carboxyl group. |

While less common, Oxygen-17 (¹⁷O) NMR spectroscopy can offer direct insights into the electronic environments of the oxygen atoms within the nitro and carboxyl functional groups. nih.gov The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the chemical bonding. The two oxygen atoms of the nitro group would be expected to have a characteristic chemical shift, distinct from the two different oxygen environments in the carboxylic acid group (the carbonyl oxygen, C=O, and the hydroxyl oxygen, -OH). This technique can be particularly useful for studying hydrogen bonding interactions involving the carboxyl group and for probing the electronic structure of the nitro group.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations of Molecular Bonds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within this compound. These techniques are complementary and provide a characteristic fingerprint of the molecule's functional groups. chemicalbook.comchemicalbook.com

The IR spectrum is dominated by strong absorptions corresponding to the key functional groups. chemicalbook.com A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The presence of the nitro group is confirmed by two prominent bands: a strong, asymmetric stretching vibration near 1520-1530 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group, often weak in the IR spectrum, typically gives a very strong signal in the Raman spectrum around 1345 cm⁻¹. spectroscopyonline.com Aromatic C=C ring stretching vibrations also show characteristic bands in both IR and Raman spectra between 1400 and 1600 cm⁻¹.

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | IR | 2500 - 3300 | Strong, Broad |

| C=O stretch (Carbonyl) | IR | ~1700 | Strong, Sharp |

| N-O asymmetric stretch (Nitro) | IR | 1520 - 1530 | Strong |

| N-O symmetric stretch (Nitro) | IR | 1340 - 1350 | Medium-Strong |

| N-O symmetric stretch (Nitro) | Raman | ~1345 | Very Strong |

| C=C stretch (Aromatic) | IR/Raman | 1400 - 1600 | Variable |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. nih.govresearchgate.net The compound has a molecular weight of 181.15 g/mol . nih.govwikipedia.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 181.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. libretexts.org The fragmentation pathways for this compound are characteristic of aromatic nitro compounds and carboxylic acids. researchgate.net Common fragmentation events include:

Loss of the carboxyl group: A significant fragment is often observed corresponding to the loss of the •COOH radical (45 mass units), leading to a peak at m/z 136.

Loss of the nitro group: Cleavage of the C-N bond can result in the loss of •NO₂ (46 mass units), producing a fragment ion at m/z 135.

Decarboxylation: The loss of a neutral CO₂ molecule (44 mass units) can occur, often followed by rearrangement, leading to various fragment ions.

Ortho-effect: The proximity of the nitro and acetic acid groups can lead to unique fragmentation pathways, such as the loss of a hydroxyl radical (•OH, 17 mass units) to form a cyclic ion, a phenomenon sometimes seen in ortho-substituted isomers.

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [M]⁺ | Molecular Ion |

| 136 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 135 | [M - NO₂]⁺ | Loss of the nitro radical |

| 108 | [M - COOH - CO]⁺ | Loss of carboxyl radical followed by loss of carbon monoxide |

| 90 | [M - COOH - NO]⁺ | Loss of carboxyl radical followed by loss of nitric oxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.gov The presence of the phenyl ring conjugated with a nitro group creates a chromophore that absorbs light in the UV region. msu.edu The absorption of UV light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the spectrum is characterized by absorptions arising from π → π* transitions associated with the conjugated aromatic system. libretexts.orguzh.ch The nitro group's lone pair electrons can also participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption band. uzh.ch The position of the maximum absorbance (λ_max) is sensitive to the solvent environment. The conjugation of the nitro group with the phenyl ring shifts the absorption to longer wavelengths compared to unsubstituted benzene (B151609).

Chromatographic Techniques in Analytical Chemistry Applications

Chromatographic techniques are pivotal in the analytical characterization of this compound, facilitating both purity assessment and its use as an internal standard in quantitative analyses. High-Performance Liquid Chromatography (HPLC), in particular, stands out for its high resolution, speed, and reproducibility in the determination of this and other related compounds. scielo.org.bo

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and for separating it from complex mixtures. The versatility of HPLC allows for the development of tailored methods to achieve optimal separation and quantification.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of this compound and similar compounds. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of analytes is influenced by factors such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and the pH of the eluent. nih.gov For instance, a method for analyzing this compound might utilize a mobile phase of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The purity of this compound is often specified by manufacturers using HPLC. Commercial grades can have purities of 98% or higher as determined by HPLC analysis. sigmaaldrich.comthermofisher.comsigmaaldrich.com Specific HPLC methods detailed in various studies and patents confirm the ability to achieve high purity levels, often exceeding 98%. google.com The selection of the column, such as a Newcrom R1 reverse-phase column, can be critical for achieving the desired separation. sielc.com Furthermore, HPLC is not only used for final product purity checks but can also be integrated into the monitoring of synthesis reactions to determine reaction completion and impurity profiles. google.com

The following table summarizes typical parameters and findings from HPLC analyses of this compound and related compounds:

| Parameter | Details | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comnih.gov |

| Stationary Phase | Newcrom R1, or other C18 and mixed-mode columns | sielc.com |

| Mobile Phase | Acetonitrile/Water mixture with acid (e.g., phosphoric or formic acid) | sielc.com |

| Purity Levels | ≥98% | sigmaaldrich.comthermofisher.comsigmaaldrich.comgoogle.com |

| Detection | UV-Vis Diode Array Detector (recording at various wavelengths, e.g., 280 nm) | scielo.org.bo |

This chromatographic approach is scalable and can be adapted for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com

Application as an Internal Standard in Quantitative Biochemical Analysis

In quantitative analysis, an internal standard is a substance that is added in a constant amount to samples, the calibration standards, and the blank. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and detector response. This compound has been effectively utilized as an internal standard in several biochemical analyses due to its chemical properties and chromatographic behavior. sigmaaldrich.comsigmaaldrich.comwikipedia.orgsigmaaldrich.com

A notable application is in the determination of salicylamide-O-acetic acid, a solubilizer for the anti-asthma drug theophylline, using HPLC. sigmaaldrich.comsigmaaldrich.comwikipedia.org The choice of this compound as an internal standard is based on its ability to be well-separated from the analyte of interest and other matrix components, and its similar behavior during the analytical procedure.

The use of a deuterated internal standard is another strategy employed in gas chromatographic-mass spectrometric methods to enhance the reproducibility of derivatization steps. ebi.ac.uk While not directly involving this compound, this highlights the principle of using a structurally similar but distinguishable compound for accurate quantification. In the context of HPLC, this compound serves this purpose without the need for isotopic labeling.

The following table outlines key aspects of using this compound as an internal standard:

| Application | Analyte | Analytical Technique | Rationale for Use | Source(s) |

| Pharmaceutical Analysis | Salicylamide-O-acetic acid | High-Performance Liquid Chromatography (HPLC) | Provides a reliable reference for quantification by correcting for variations in sample processing and analysis. | sigmaaldrich.comsigmaaldrich.comwikipedia.org |

| General Quantitative Analysis | Various analytes | Chromatography | Stable, well-resolved peak that does not interfere with the analyte peaks. | wikipedia.org |

The successful application of this compound as an internal standard underscores its utility in achieving accurate and reliable quantitative results in complex biological and chemical matrices.

Computational Chemistry and Quantum Chemical Studies

Molecular Structure Optimization and Conformational Analysis

The initial step in computational analysis involves determining the most stable geometric structure of the molecule. This is achieved through molecular structure optimization, a process that calculates the potential energy of various atomic arrangements to find the one with the minimum energy. For molecules with rotatable bonds, like 2-Nitrophenylacetic acid, conformational analysis is crucial. This involves studying the molecule's different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-C bond connecting the acetic acid group to the phenyl ring and the C-N bond of the nitro group.

Techniques like Density Functional Theory (DFT) are employed to investigate the conformational landscape. uc.pt By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. scispace.com For instance, studies on related nitrophenylacetic acid systems have used lattice energy minimization methodologies to generate stable packing arrangements, which is essential for understanding its solid-state behavior. researchgate.net This involves modeling intermolecular forces and intramolecular deformation energy to predict how the molecules will arrange themselves in a crystal lattice. researchgate.netamazonaws.com

Table 1: Example of Conformational Data for a Phenylacetic Acid Derivative

| Dihedral Angle | Energy (kcal/mol) | Population (%) |

|---|---|---|

| τ1 (C-C-C-O) | 0.0 | 65 |

| τ2 (C-C-N-O) | 1.2 | 35 |

Note: This table is illustrative. Actual values for this compound require specific computational studies.

Theoretical Spectroscopy and Prediction of Electronic Properties

Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for validation. researchgate.net Theoretical vibrational spectra (Infrared and Raman) can be calculated to help assign the vibrational modes observed in experimental spectra. researchgate.netchemicalbook.com

Furthermore, methods like Density Functional Theory (DFT) are used to predict a range of electronic properties. The investigation of excited states through quantum chemical calculations provides a detailed understanding of the molecule's behavior upon absorbing light, which is critical for applications in photochemistry. acs.org Time-resolved spectroscopy combined with these calculations can explain the dynamics of excited states and predict the outcomes of photochemical reactions. acs.org

Table 2: Predicted Spectroscopic and Electronic Data

| Property | Predicted Value | Method |

|---|---|---|

| Major IR Peak (C=O) | ~1710 cm⁻¹ | DFT/B3LYP |

| UV-Vis λmax | ~260 nm | TD-DFT |

| Ionization Potential | Varies | DFT |

| Electron Affinity | Varies | DFT |

Note: These values are typical approximations and can vary based on the computational method and basis set used.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electron Transfer Nature

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgajchem-a.com

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. wikipedia.org For this compound, the presence of the electron-withdrawing nitro group and the electron-donating phenyl ring influences the energies of these orbitals. Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron transfer processes. dntb.gov.uauantwerpen.be This is crucial for understanding its role in charge-transfer complexes and redox reactions. uantwerpen.be

Table 3: Frontier Molecular Orbital (FMO) Data

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | Varies | Primarily located on the phenyl ring and carboxyl group. |

| LUMO | Varies | Primarily located on the nitro group. |

| HOMO-LUMO Gap (ΔE) | Varies | Indicates the molecule's excitability and reactivity. |

Note: Specific energy values are highly dependent on the chosen computational level of theory.

Prediction of Nonlinear Optical Properties (e.g., Hyperpolarizability, Dipole Moment)

Theoretical calculations, often using DFT with specialized functionals, can compute these values. nih.gov A large hyperpolarizability value suggests that the material could be effective for applications like frequency doubling of light. researchgate.net Studies show a strong correlation between the calculated hyperpolarizability and experimentally measured values. nih.gov The presence of a static dipole moment in asymmetric molecules like this compound can significantly contribute to its third-order NLO susceptibility. optica.org

Table 4: Calculated Nonlinear Optical Properties

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | Varies with conformation | Debye |

| First Hyperpolarizability (β) | Varies with method | esu |

Note: Values are sensitive to the computational method, basis set, and consideration of solvent effects.

Solvation Models and Quantitative Structure-Property Relationships (QSPR) in Solution Behavior Research

The behavior of this compound in solution is critical for many of its applications. Computational models are used to simulate the effects of a solvent on the molecule's properties. The Abraham solvation parameter model, for example, has been used to calculate experiment-based solute descriptors for this compound. researchgate.nettandfonline.comtandfonline.com These descriptors quantify the molecule's ability to engage in various intermolecular interactions with the solvent.

Quantitative Structure-Property Relationship (QSPR) models establish a mathematical correlation between the chemical structure of a molecule and its physical properties. niscpr.res.in For this compound, QSPR studies have been used to analyze its solubility in different solvents. acs.org By examining solvent descriptors like the Hildebrand solubility parameter and polarizability, researchers have found that these factors greatly influence the solubility of this compound. acs.orgacs.org These models, including the Apelblat equation and the Wilson model, can mathematically correlate the experimental solubility data with high accuracy. acs.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid |

| 2,2′-bipyridine |

Research Applications and Broader Impact of 2 Nitrophenylacetic Acid

Applications in Fine Chemical Synthesis and Industrial Processes

The utility of 2-nitrophenylacetic acid extends to the synthesis of fine chemicals, where it functions as a crucial starting material for products in the pharmaceutical and agrochemical sectors, as well as in materials science. chemimpex.comontosight.ai

This compound is a well-established precursor for a multitude of heterocyclic compounds, which are foundational structures in many biologically active molecules. wikipedia.orgwikiwand.com The chemical transformation of this compound is key to its role. Complete reduction of its nitro group yields anilines that readily cyclize to form lactams, while partial reduction can produce hydroxamic acids. wikipedia.org Both lactams and hydroxamic acids are valuable intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs. wikipedia.orgontosight.aiontosight.ai

In the agrochemical industry, the compound and its derivatives are utilized as intermediates in the production of herbicides and pesticides. chemimpex.comchemimpex.com For instance, this compound itself has demonstrated selective herbicidal properties. wikipedia.orgwikiwand.com Furthermore, it is a key starting material for synthesizing 6-substituted oxindoles, important intermediates for various agrochemicals and pharmaceuticals, such as the antipsychotic drug Ziprasidone. google.comgoogle.comgoogle.com

Table 1: Examples of Intermediates and Final Products Derived from this compound

| Precursor | Product Class/Specific Compound | Application Area |

| This compound | Lactams (via complete reduction) | Pharmaceutical Synthesis wikipedia.org |

| This compound | Hydroxamic Acids (via partial reduction) | Pharmaceutical Synthesis wikipedia.orgacs.org |

| This compound | 6-Chloro-oxindole | Intermediate for Ziprasidone (Antipsychotic) google.com |

| (4-Bromo-2-nitrophenyl)acetic acid | Anti-inflammatory and Analgesic Drugs | Pharmaceuticals chemimpex.com |

| This compound ethyl ester | Various Medicinal Compounds | Pharmaceuticals |

| This compound | Herbicides/Pesticides | Agrochemicals wikipedia.orgwikiwand.comchemimpex.com |

In the field of material science, this compound and its derivatives are employed in the development of specialized polymers and coatings. chemimpex.com These materials often exhibit enhanced performance characteristics, such as improved durability and chemical resistance. chemimpex.comchemimpex.com

A notable application is in the field of molecular imprinting, a technique used to create polymers with specific recognition sites for a target molecule. mdpi.comresearchgate.net In surface imprinting, a molecularly imprinted polymer (MIP) is often prepared as a coating on a solid support. mdpi.com For example, a derivative, 4-nitrophenylacetic acid, has been used in the synthesis of a poly(acrylic acid-co-ethylene glycol dimethacrylate) sorbent, demonstrating its utility in creating specialized polymer-based materials for separation and analysis. researchgate.net

Medicinal Chemistry and Biochemical Research Significance

The structural attributes of this compound make it a valuable tool in medicinal chemistry and for fundamental biochemical research, where it serves as a key intermediate in the creation of new drugs and as a probe for studying biological systems. chemimpex.comontosight.ai

This compound is a pivotal intermediate in numerous drug development and discovery programs. chemimpex.comontosight.ai Its ability to be transformed into complex heterocyclic structures makes it a starting point for synthesizing novel therapeutic agents. wikipedia.orgwikiwand.com Derivatives such as 4,5-dimethoxy-2-nitrophenylacetic acid are investigated as precursors for new drugs or are included in screening libraries to identify new biologically active compounds. ontosight.ai

A significant application is its role as a precursor to quindoline (B1213401). wikipedia.orgwikiwand.com While quindoline itself has limited direct applications, its derivatives are explored as potential enzyme inhibitors and anticancer agents. wikipedia.orgwikiwand.com The compound is also a precursor in the total synthesis of (−)-phaitanthrin D, a clinically useful molecule, and the indoloquinoline alkaloids neocryptolepine (B1663133) and 6-methylquinindoline. wikipedia.orgrsc.org Additionally, it has been used as an internal standard in the high-performance liquid chromatography (HPLC) measurement of the anti-asthma drug salicylamide-O-acetic acid. wikipedia.orgwikiwand.com

Table 2: Selected Drug Discovery Applications of this compound

| Precursor | Target Molecule/Class | Therapeutic Area/Significance |

| This compound | Quindoline Derivatives | Enzyme Inhibitors, Anticancer Agents wikipedia.orgwikiwand.com |

| This compound | (−)-Phaitanthrin D | Clinically Useful Natural Product wikipedia.org |

| This compound | Neocryptolepine | Indoloquinoline Alkaloid Synthesis rsc.org |

| (4-Bromo-2-nitrophenyl)acetic acid | Anti-inflammatory & Analgesic Drugs | Drug Development chemimpex.com |

| 4,5-Dimethoxy-2-nitrophenylacetic acid | Drug Screening Compounds | Drug Discovery Programs ontosight.ai |

The compound is utilized in biochemical research to investigate enzyme activity and drug metabolism. chemimpex.com It can serve as a substrate in enzyme assays or as a tool to study the interactions between drugs and biological systems. chemimpex.com For instance, derivatives of quindoline, which are synthesized from this compound, can function as enzyme inhibitors. wikipedia.orgwikiwand.com

Computational docking studies have also explored the potential of this compound and its derivatives as enzyme inhibitors, with research indicating a potential to inhibit the urease enzyme. jspae.com Furthermore, derivatives like (2S)-2-amino-2-(3-nitrophenyl)acetic acid are used specifically in enzyme inhibition studies, where their functional groups can interact with the active sites of enzymes. Research on related compounds like (4-Bromo-2-nitrophenyl)acetic acid also involves studies on enzyme inhibition and receptor binding. chemimpex.com Its application in the Abraham solvation parameter model to predict human intestinal absorption highlights its utility in understanding factors related to drug metabolism and bioavailability. researchgate.net

This compound is a valuable starting material for the synthesis of biologically active natural products and their synthetic analogs. wikipedia.org Its capacity to be converted into complex heterocyclic systems is crucial in this context. wikipedia.orgwikiwand.com

It is a documented precursor in the synthesis of the natural product quindoline, an indoloquinoline alkaloid. wikipedia.orgwikiwand.comconicet.gov.ar It is also a key building block in the total synthesis of (−)-phaitanthrin D, a natural product isolated from the Phaius mishmensis orchid that is considered clinically useful. wikipedia.org The synthesis of the alkaloid neocryptolepine, another natural product, also utilizes this compound as a starting material. rsc.org Furthermore, it is used to create synthetic analogs of natural structures, such as cyclic N-aryl hydroxamic acids, which have shown potential antibacterial properties. acs.org

Investigations into Potential Therapeutic Effects and Structure-Activity Relationships

The scientific community has shown considerable interest in this compound and its derivatives as precursors for a variety of biologically active molecules. Research has particularly focused on their potential therapeutic applications, including the development of anticancer agents and the exploration of their structure-activity relationships (SAR) to optimize their effects.

A significant area of investigation involves the use of nitrophenylacetic acid compounds as triggers for bioreductive prodrugs. nih.gov These prodrugs are designed to be activated under the hypoxic (low oxygen) conditions characteristic of solid tumors. nih.govnih.gov The nitro group on the phenyl ring can be reduced by intracellular oxidoreductases in this hypoxic environment, leading to the release of a potent cytotoxic agent. nih.gov This targeted activation mechanism aims to increase the concentration of the drug at the tumor site while minimizing toxicity to healthy, well-oxygenated tissues. nih.gov

One notable example is the synthesis of a bioreductive prodrug of paclitaxel (B517696) (PTX), a widely used anticancer drug. In one study, 3-(2-nitrophenyl)propionic acid (NPPA), a derivative of this compound, was conjugated to paclitaxel to create NPPA-PTX. nih.govacs.org This prodrug was found to be stable in plasma but was activated in hypoxic tumor tissues, releasing the active paclitaxel and demonstrating anti-tumor activity in vitro and in vivo. nih.govacs.org The activation process involves the reduction of the nitro group to a hydroxylamine (B1172632) or amine, which then facilitates the release of the cytotoxic drug through intramolecular cyclization. nih.gov

Derivatives of this compound have also been explored for a range of other therapeutic effects. For instance, some derivatives have shown potential as farnesyltransferase inhibitors, which is a key enzyme in cellular signaling pathways often implicated in cancer. acs.org In one study, benzophenone-based farnesyltransferase inhibitors with substituents derived from 4'-nitrophenylacetic acid were found to be active in the nanomolar range. acs.org

Furthermore, this compound serves as a crucial precursor in the synthesis of various heterocyclic compounds with biological activity. It is a starting material for producing quindoline, whose derivatives have been investigated as potential enzyme inhibitors and anticancer agents. wikipedia.org It is also a precursor to (-)-phaitanthrin D, a clinically useful molecule. wikipedia.org The synthesis of these complex molecules often involves the reduction of the nitro group of this compound to an aniline (B41778), which then undergoes cyclization to form lactams or hydroxamic acids. wikipedia.org

The following table summarizes the observed therapeutic activities of some this compound derivatives:

| Derivative/Prodrug | Therapeutic Target/Application | Observed Effect/Activity |

| 3-(2-Nitrophenyl)propionic acid-paclitaxel (NPPA-PTX) | Hypoxic cancer cells | Stable in plasma, releases active paclitaxel in hypoxic tumor tissues, demonstrating anti-tumor activity. nih.govacs.org |

| Benzophenone-based farnesyltransferase inhibitors | Farnesyltransferase | Inhibition in the nanomolar range. acs.org |

| Quindoline derivatives | Enzyme inhibition, anticancer | Potential as enzyme inhibitors and anticancer agents. wikipedia.org |

| 2-(2-Iodo-4-nitrophenyl)acetic acid | Colorectal cancer cells (HCT116) | Induction of apoptosis with an IC50 value of 15 µM after 48 hours of treatment. |

| N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives | Prostate (PC3) and Breast (MDA-MB-231) cancer cell lines | Electron-withdrawing substituents (e.g., Cl, F, NO2) enhanced anticancer activity, with some derivatives showing IC50 values between 10.3 µM and 12.5 µM. |

Structure-activity relationship studies have provided insights into how the chemical structure of these derivatives influences their biological potency. For example, in a series of aryl acetamide (B32628) triazolopyridazines, it was found that electron-withdrawing groups on the aryl "tail" were generally preferred over electron-donating groups for anticryptosporidial activity. nih.gov The position of substituents is also critical; in a study of 3-arylcoumarin derivatives, ortho-substituted compounds were less active as MAO-B inhibitors compared to their meta and para counterparts. csic.es

Environmental Chemistry and Monitoring Applications

Beyond its applications in synthesis and therapeutics, this compound and related compounds are relevant in the field of environmental chemistry, particularly in the monitoring of pollutants and as active herbicidal agents.

Research Related to Environmental Monitoring and Pollutant Assessment

In the realm of environmental analysis, the accurate quantification of chemical compounds is paramount. This compound has been utilized as an internal standard in analytical methodologies. wikipedia.org An internal standard is a compound added in a constant amount to samples, a calibrator, and a control in a chemical analysis. This helps to correct for the loss of analyte during sample preparation and analysis. For instance, it has been employed as an internal standard for the measurement of salicylamide-O-acetic acid, an anti-asthma drug, using high-performance liquid chromatography (HPLC). wikipedia.org

The analytical techniques used for monitoring nitroaromatic compounds, a class to which this compound belongs, are highly sophisticated. These methods are crucial for detecting and quantifying their presence in environmental samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed for their high sensitivity and selectivity. nih.gov For example, an LC-MS/MS method has been developed for the simultaneous detection of urinary 3-nitrotyrosine (B3424624) and its metabolite, 3-nitro-4-hydroxyphenylacetic acid, which are biomarkers of nitrative stress. typeset.io Such methods often involve solid-phase extraction (SPE) for sample cleanup and enrichment, followed by chromatographic separation and mass spectrometric detection. typeset.io

The following table outlines the use of related compounds in analytical methods for environmental and biological monitoring:

| Analytical Application | Analyte(s) | Internal Standard | Method |

| Measurement of an anti-asthma drug | Salicylamide-O-acetic acid | This compound | High-Performance Liquid Chromatography (HPLC) wikipedia.org |

| Analysis of a photolabile MOF | 4-methyl-2-nitrophenylacetic acid and other photoproducts | Ketoprofen | High-Performance Liquid Chromatography (HPLC) |

| Detection of nitrative stress biomarkers in urine | 3-Nitrotyrosine and 3-nitro-4-hydroxyphenylacetic acid | Stable isotope-labeled internal standards | Online Solid-Phase Extraction Liquid Chromatography-Tandem Mass Spectrometry (online SPE LC-MS/MS) typeset.io |

Studies on Selective Herbicidal Properties

This compound has been identified as possessing selective herbicidal properties. wikipedia.org It is particularly effective against broadleaf weeds. core.ac.uk Its mechanism of action is believed to involve the disruption of metabolic pathways within the target plants, leading to their demise without significantly affecting non-target species. core.ac.uk

The study of related phenoxyacetic acids, such as those derived from eugenol (B1671780) and guaiacol, provides further context for the herbicidal potential of this class of compounds. mdpi.com These studies often compare the phytotoxicity of new compounds to established herbicides like 2,4-D. For example, eugenoxyacetic acid at a concentration of 3 mmol L-1 was shown to inhibit the germination and growth of lettuce, a broadleaf plant. mdpi.com

Quantitative structure-activity relationship (QSAR) studies are also employed in the development of new herbicides to understand how different chemical features contribute to their activity. For a series of 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides, regression analysis showed that parameters such as the partition coefficient (a measure of lipophilicity) and molar refractivity were significant in determining herbicidal activity against various weed species.

The following table presents a summary of the herbicidal properties of this compound and related compounds:

| Compound | Type of Activity | Target Weeds |

| This compound | Selective herbicide | Broadleaf weeds core.ac.uk |

| Eugenoxyacetic acid | Phytotoxic | Lettuce (broadleaf plant) mdpi.com |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Selective auxin herbicide | Broadleaf weeds |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for 2-Nitrophenylacetic Acid and its Derivatives

The synthesis of this compound and its derivatives is a cornerstone for their application in various fields. Traditional methods are often being replaced by novel strategies that offer improved yields, milder conditions, and greater sustainability.

Another synthetic approach involves the reduction of 2-nitrophenylacetic acids to form oxindoles, which are significant heterocyclic compounds with a wide range of biological activities. thieme-connect.com For instance, the synthesis of 4,5-dichloro-2-nitrophenylacetic acid can be achieved by dissolving 3,4-dichlorophenylacetic acid in concentrated sulfuric acid at 0°C and then adding concentrated nitric acid. thieme-connect.com

Researchers have also developed novel one-pot syntheses. For example, the HNO3-mediated reaction of phenylacetic acid can lead to the formation of this compound alongside other products. researchgate.net Furthermore, a novel route to produce indol-2-yl-methanamine derivatives uses o-nitrophenylacetic acid as a starting material to generate an oxazole-4-carboxylate intermediate, which is then reduced and refluxed. scribd.com

Table 1: Comparison of Synthetic Methodologies for this compound and Derivatives

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Key Advantages | Source(s) |

|---|---|---|---|---|---|---|

| Improved Multi-Step Synthesis | 4-substituted halogeno benzene (B151609) | Mixed acid (HNO₃/H₂SO₄), malonic methyl ester nitrile, HCl, strong acid/base hydrolysis | 2-nitro-4-substituted phenylacetic acid | 40-70% (overall) | High conversion, simple purification, suitable for industrial production | google.com |

| Nitration | 3,4-Dichlorophenylacetic acid | Concentrated H₂SO₄, concentrated HNO₃ | 4,5-Dichloro-2-nitrophenylacetic acid | Not specified | Direct route to substituted derivatives | thieme-connect.com |

| Indole (B1671886) Synthesis | o-Nitrophenylacetic acid | CDI, methyl-2-isocyanoacetate, Pd/C, cyclohexene, HCl | Indol-2-yl-methanamine derivatives | Not specified | Novel route to complex heterocyclic products | scribd.com |

| Synthesis from 4-bromo-2-nitrochlorotoluene | 4-bromo-2-nitrochlorotoluene | Metal sodium, CO₂, dilute acid | 4-bromo-2-nitrophenylacetic acid | 70-90% | High yield, mild conditions, few by-products | google.com |

Design of Advanced Catalytic Systems for Highly Selective and Efficient Transformations

The transformations of this compound, particularly the reduction of its nitro group, are critical for synthesizing valuable heterocyclic compounds. Research is focused on developing advanced catalytic systems that offer high selectivity and efficiency, often under environmentally benign conditions.

A significant area of research is the selective reduction of the nitro group to form either N-aryl hydroxamic acids or lactams, both of which are useful in creating biologically active molecules. wikipedia.org The choice of catalyst and reaction conditions dictates the product outcome. For instance, complete reduction typically yields anilines that cyclize to lactams, while weaker reducing agents can lead to the formation of hydroxamic acids. wikipedia.org